Cas no 86906-05-0 ((R)-2-Amino-1,1,3-triphenylpropan-1-ol)

(R)-2-Amino-1,1,3-triphenylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (R)-2-Amino-1,1,3-triphenylpropan-1-ol
- (R)-(+)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL
- Benzenepropanol, b-amino-a,a-diphenyl-, (bR)-
- (R)-2-Amino-1,1,3-triphenyl-1-propanol
- C21H21NO
- (2R)-2-amino-1,1,3-triphenylpropan-1-ol
- 3674AC
- OR304015
- AX8022917
- (R)-1,1,3-Triphenyl-2-amino-1-propanol
- (βR)-β-Amino-α,α-diphenylbenzenepropanol (ACI)
- Benzenepropanol, β-amino-α,α-diphenyl-, (R)- (ZCI)
- (+)-2-Amino-1,1,3-triphenyl-1-propanol
- (R)-2-Amino-1,3,3-triphenyl-3-propanol
- G78554
- AS-63846
- CS-0456691
- 86906-05-0
- SCHEMBL1131200
- AKOS015913543
- (R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol, 98%
- DTXSID80427256
-
- MDL: MFCD02684326
- Inchi: 1S/C21H21NO/c22-20(16-17-10-4-1-5-11-17)21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2/t20-/m1/s1
- InChI Key: KBXBDYRXZGBOIH-HXUWFJFHSA-N
- SMILES: C(C1C=CC=CC=1)(C1C=CC=CC=1)(O)[C@H](N)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 303.162314293g/mol
- Monoisotopic Mass: 303.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 46.2
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: White powder
- Density: 1.145
- Melting Point: 142-144 °C (lit.)
- Boiling Point: 502.3 ºC at 760 mmHg
- Flash Point: 257.6 ºC
- Refractive Index: 1.627
- PSA: 46.25000
- LogP: 4.19280
- Optical Activity: [α]20/D +85°, c = 1 in chloroform
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
- Solubility: Not determined
(R)-2-Amino-1,1,3-triphenylpropan-1-ol Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Storage Condition:Store at 4 ° C, -4 ° C is better
(R)-2-Amino-1,1,3-triphenylpropan-1-ol PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-255484-1g |
(R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol, |
86906-05-0 | 1g |
¥1730.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R81250-500mg |
(2R)-2-amino-1,1,3-triphenylpropan-1-ol |
86906-05-0 | ≥98%,≥99% e.e. | 500mg |
¥608.0 | 2024-07-15 | |
Alichem | A019110052-1g |
(R)-2-Amino-1,1,3-triphenylpropan-1-ol |
86906-05-0 | 95% | 1g |
$171.20 | 2023-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R853964-1g |
(R)-2-Amino-1,1,3-triphenyl-1-propanol |
86906-05-0 | ≥98%,≥99% e.e. | 1g |
¥1,288.00 | 2022-08-31 | |
SHENG KE LU SI SHENG WU JI SHU | sc-255484-1 g |
(R)-(+)-2-Amino-1,1,3-triphenyl-1-propanol, |
86906-05-0 | 1g |
¥1,730.00 | 2023-07-10 | ||
Aaron | AR003CU7-1g |
(R)-2-AMino-1,1,3-triphenylpropan-1-ol |
86906-05-0 | 98% | 1g |
$198.00 | 2025-02-10 | |
Aaron | AR003CU7-500mg |
(R)-2-AMino-1,1,3-triphenylpropan-1-ol |
86906-05-0 | 98% | 500mg |
$112.00 | 2025-02-10 | |
Aaron | AR003CU7-100mg |
(R)-2-AMino-1,1,3-triphenylpropan-1-ol |
86906-05-0 | 98% | 100mg |
$40.00 | 2025-02-10 | |
Aaron | AR003CU7-5g |
(R)-2-Amino-1,1,3-triphenylpropan-1-ol |
86906-05-0 | 5g |
$1031.00 | 2023-12-14 | ||
A2B Chem LLC | AB55507-1g |
(R)-2-Amino-1,1,3-triphenylpropan-1-ol |
86906-05-0 | ≧95% | 1g |
$920.00 | 2024-04-19 |
(R)-2-Amino-1,1,3-triphenylpropan-1-ol Production Method
Synthetic Circuit 1
1.2 8 h, cooled
1.3 Reagents: Ammonium chloride Solvents: Water
Synthetic Circuit 2
Synthetic Circuit 3
2.1 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 20 min, rt
2.2 Solvents: Diethyl ether ; 0 °C; 0 °C → reflux; 9 h, reflux
Synthetic Circuit 4
1.2 Solvents: Diethyl ether ; 0 °C; 0 °C → reflux; 9 h, reflux
Synthetic Circuit 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; 30 min, rt
(R)-2-Amino-1,1,3-triphenylpropan-1-ol Raw materials
- D-Phe-OMe monohydrochloride
- 2-Amino-1,1,3-triphenylpropan-1-ol
- methyl (2R)-2-amino-3-phenylpropanoate
- D-Phenylalanine
(R)-2-Amino-1,1,3-triphenylpropan-1-ol Preparation Products
Additional information on (R)-2-Amino-1,1,3-triphenylpropan-1-ol
Comprehensive Overview of (R)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS No. 86906-05-0): Properties, Applications, and Research Insights
The compound (R)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS No. 86906-05-0) is a chiral organic molecule featuring a unique structural framework with three phenyl groups and an amino-alcohol moiety. Its stereochemistry, particularly the (R)-enantiomer, plays a pivotal role in its biological activity and synthetic utility. This molecule has garnered significant attention in pharmaceutical research, asymmetric catalysis, and material science due to its versatile functional groups and chiral center. Researchers often explore its derivatives for drug discovery, focusing on its potential as a building block for bioactive molecules or ligands in enantioselective reactions.
In recent years, the demand for chiral compounds like (R)-2-Amino-1,1,3-triphenylpropan-1-ol has surged, driven by advancements in asymmetric synthesis and the need for enantiopure drugs. A common query in scientific forums revolves around its synthetic routes, with methods such as reductive amination or resolution techniques being frequently discussed. The compound’s solubility in organic solvents (e.g., ethanol, DMSO) and its melting point (typically >150°C) are also critical parameters for laboratory applications. Notably, its stereoselective properties make it valuable for designing catalysts in C-C bond-forming reactions, a hot topic in green chemistry.
From an industrial perspective, 86906-05-0 is often referenced in patents related to neuropharmacology and enzyme inhibition. Its structural resemblance to amino alcohol-based drugs has prompted studies on its potential bioactivity, though detailed clinical data remain limited. Environmental and safety profiles of this compound are another area of interest, with researchers emphasizing biodegradability and low toxicity in non-target organisms. These attributes align with the growing trend toward sustainable chemistry.
Analytical characterization of (R)-2-Amino-1,1,3-triphenylpropan-1-ol typically involves HPLC, NMR, and mass spectrometry, with users frequently searching for optimized analytical methods. The compound’s stability under various pH conditions and its storage recommendations (e.g., inert atmosphere, low temperature) are practical concerns for laboratories. Additionally, its role in supramolecular chemistry—such as forming hydrogen-bonded networks—has been explored, linking it to cutting-edge material design.
In summary, (R)-2-Amino-1,1,3-triphenylpropan-1-ol (CAS No. 86906-05-0) represents a multifaceted chiral scaffold with broad applications. Its synthesis, stereochemical purity, and functional adaptability continue to inspire innovations across chemical disciplines, making it a staple in modern organic chemistry research.
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